A Technical Guide to the Synthesis and Structural Elucidation of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol
A Technical Guide to the Synthesis and Structural Elucidation of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol
Abstract
This guide provides a comprehensive technical overview of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol, a heterocyclic compound featuring a tertiary alcohol integrated into a piperidine scaffold. This molecule incorporates three key pharmacophores: an N-benzylpiperidine core, a tertiary alcohol at the C4 position, and an imidazole moiety. Such structural motifs are prevalent in a wide range of biologically active agents, suggesting potential utility in medicinal chemistry.[1][2] As direct literature on this specific molecule is sparse, this document outlines a robust and logical synthetic pathway, provides a detailed protocol based on established chemical principles, and presents a thorough framework for its structural characterization using modern spectroscopic techniques. The causality behind methodological choices is explained to provide field-proven insights for researchers aiming to synthesize and study this compound or its analogs.
Introduction and Rationale
The piperidine ring is a cornerstone in pharmaceutical design, present in numerous approved drugs.[1] Its N-benzyl derivative is a common synthetic intermediate and a structural feature in compounds targeting a variety of biological systems.[2][3] The incorporation of a 4-hydroxy-4-substituted motif introduces a chiral center and a hydrogen bond donor/acceptor, significantly influencing the molecule's polarity, solubility, and potential for protein-ligand interactions.
Furthermore, the imidazole ring is a critical functional group in medicinal chemistry, known for its role as a bioisostere for other functional groups, its ability to act as a proton donor or acceptor, and its coordination with metal ions in enzymes.[4][5] The combination of these three moieties in 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol creates a molecule with a unique three-dimensional architecture and chemical properties worthy of investigation. This guide serves as a foundational document to enable its synthesis and definitive structural confirmation.
Molecular Structure and Physicochemical Properties
The chemical structure of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol is defined by a central piperidine ring. A benzyl group is attached to the piperidine nitrogen (N1). The C4 position of the piperidine ring is quaternized, bearing both a hydroxyl (-OH) group and an imidazol-1-ylmethyl (-CH₂-Im) group.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁N₃O | PubChem |
| Molecular Weight | 271.36 g/mol | PubChem |
| IUPAC Name | 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol | PubChem |
| CAS Number | 930835-39-3 | PubChem |
| Predicted LogP | 1.8 - 2.2 | Chemical Vendor Data |
| Predicted pKa (basic) | 8.5 (Piperidine N) | Chemical Vendor Data |
Proposed Synthesis and Mechanistic Considerations
A logical and efficient synthetic route to the target compound involves a two-step process starting from the commercially available 1-benzyl-4-piperidone.[6][7] This strategy is predicated on the nucleophilic addition of an imidazole-containing species to the ketone, a well-established transformation in organic chemistry.
Step 1: Epoxidation of 1-benzyl-4-piperidone The synthesis commences with the formation of an epoxide intermediate, 1-benzyl-1-azaspiro[2.5]octane. This is typically achieved via the Corey-Chaykovsky reaction, where dimethylsulfoxonium methylide acts as a methylene-transfer agent. This choice is superior to many other methods for its high efficiency and mild reaction conditions.
Step 2: Nucleophilic Ring-Opening of the Epoxide The formed epoxide serves as an excellent electrophile. Imidazole, activated by a suitable base such as sodium hydride (NaH), acts as the nucleophile.[8] The nucleophilic attack occurs at the less sterically hindered carbon of the epoxide ring, leading to the formation of the desired tertiary alcohol. This regioselectivity is a hallmark of SN2-type epoxide openings under basic or neutral conditions.
Experimental Protocol
Materials:
-
1-benzyl-4-piperidone[7]
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Imidazole
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Synthesis of 1-benzyl-1-azaspiro[2.5]octane (Intermediate):
-
Under an inert argon atmosphere, add sodium hydride (1.2 eq) to a flask containing anhydrous DMSO.
-
Add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature. Stir the resulting mixture for 1 hour until gas evolution ceases, indicating the formation of the ylide.
-
Cool the mixture to 0 °C and add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous DMSO dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding water. Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be used in the next step without further purification.
-
-
Synthesis of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol (Target Compound):
-
Under an inert argon atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF and cool to 0 °C.
-
Add imidazole (1.1 eq) portion-wise and stir for 30 minutes at 0 °C to form the sodium imidazolide salt.
-
Add a solution of the crude 1-benzyl-1-azaspiro[2.5]octane (1.0 eq) in anhydrous THF dropwise to the suspension.
-
Allow the reaction to warm to room temperature and then heat to reflux for 18-24 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
-
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Characterization and Structural Elucidation
Definitive confirmation of the chemical structure requires a combination of spectroscopic methods. Below are the predicted data and their interpretation for validating the successful synthesis of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms.
| ¹H NMR Predicted Shifts (in CDCl₃) | Multiplicity | Integration | Assignment | Rationale / Reference |
| ~7.6 ppm | s | 1H | H2 (Imidazole) | The C2-H of imidazole is the most deshielded proton on the ring.[9][10] |
| ~7.2-7.4 ppm | m | 5H | Ar-H (Benzyl) | Typical range for monosubstituted benzene ring protons.[11] |
| ~7.1 ppm | s | 1H | H5 (Imidazole) | Imidazole ring protons.[12][13] |
| ~6.9 ppm | s | 1H | H4 (Imidazole) | Imidazole ring protons.[12][13] |
| ~4.1 ppm | s | 2H | -CH₂-Im | Methylene protons adjacent to the imidazole ring. |
| ~3.5 ppm | s | 2H | Ar-CH₂-N | Benzylic methylene protons. |
| ~2.5-2.8 ppm | m | 4H | Piperidine H2/H6 | Protons alpha to the piperidine nitrogen. |
| ~1.6-1.9 ppm | m | 4H | Piperidine H3/H5 | Piperidine ring protons. |
| (Broad signal) | s | 1H | -OH | Tertiary alcohol proton, may exchange with D₂O. |
| ¹³C NMR Predicted Shifts (in CDCl₃) | Assignment | Rationale / Reference |
| ~138 ppm | Ar-C (Quaternary) | Benzyl ipso-carbon. |
| ~137 ppm | C2 (Imidazole) | Imidazole C2 is typically downfield.[9] |
| ~129 ppm | Ar-CH | Benzyl aromatic carbons. |
| ~128 ppm | C5 (Imidazole) | Imidazole ring carbons.[9] |
| ~127 ppm | Ar-CH | Benzyl aromatic carbons. |
| ~119 ppm | C4 (Imidazole) | Imidazole ring carbons.[9] |
| ~70 ppm | C4 (Piperidine) | Quaternary carbon bearing the -OH group. |
| ~63 ppm | Ar-CH₂-N | Benzylic carbon. |
| ~52 ppm | -CH₂-Im | Methylene carbon attached to imidazole. |
| ~50 ppm | C2/C6 (Piperidine) | Carbons alpha to the piperidine nitrogen.[14] |
| ~35 ppm | C3/C5 (Piperidine) | Piperidine ring carbons.[14] |
Mass Spectrometry (MS)
Electrospray Ionization (ESI) in positive mode is expected to produce a strong protonated molecular ion [M+H]⁺.
| ESI-MS Data | Interpretation |
| Predicted [M+H]⁺ | m/z = 272.1757 |
Tandem MS (MS/MS) Fragmentation: High-resolution mass spectrometry with collision-induced dissociation (CID) would provide key structural fragments, validating the connectivity.
-
Key Fragment 1 (m/z 91): A prominent peak corresponding to the tropylium cation [C₇H₇]⁺, which is the characteristic fragment for a benzyl group.[15][16]
-
Key Fragment 2 (Loss of H₂O): A neutral loss of 18 Da from the parent ion, corresponding to the loss of the hydroxyl group, is expected.[17]
-
Key Fragment 3 (Piperidine Ring Cleavage): Alpha-cleavage next to the piperidine nitrogen is a common fragmentation pathway for N-substituted piperidines, leading to various iminium ions.[18]
Infrared (IR) Spectroscopy
IR spectroscopy will confirm the presence of key functional groups.
| Predicted IR Absorption (cm⁻¹) | Functional Group |
| 3400 - 3200 (broad) | O-H stretch (tertiary alcohol) |
| 3100 - 3000 | C-H stretch (aromatic and imidazole) |
| 2950 - 2800 | C-H stretch (aliphatic) |
| ~1600, ~1495, ~1450 | C=C stretch (aromatic ring) |
| ~1500 | C=N stretch (imidazole ring) |
| 1200 - 1000 | C-N and C-O stretches |
Potential Applications and Biological Context
While the specific biological activity of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol is not documented, its structural components are associated with various pharmacological activities.
-
N-benzylpiperidine derivatives are investigated for a wide range of CNS activities, including as cholinesterase inhibitors for Alzheimer's disease and as monoamine releasing agents.[3][19]
-
Imidazole-containing compounds are known to act as inhibitors for enzymes like tyrosinase and histone demethylases.[20][21]
-
The 4-hydroxy-4-substituted piperidine core is a key feature in potent analgesics, such as derivatives of fentanyl, where the hydroxyl group can form critical interactions with opioid receptors.[6][22]
Given this context, the target molecule could be a valuable probe or lead compound in drug discovery programs targeting enzymes or receptors where hydrogen bonding, aromatic interactions, and a basic nitrogen atom are key for binding.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and structural verification of 1-benzyl-4-(1H-imidazol-1-ylmethyl)piperidin-4-ol. By leveraging a robust epoxide ring-opening strategy, the molecule can be synthesized efficiently from commercially available starting materials. The detailed predictions for NMR, MS, and IR data establish a self-validating system for researchers to confirm the identity and purity of the synthesized compound. The structural insights and proposed methodologies herein are intended to empower further investigation into the chemical properties and potential biological activities of this and related heterocyclic scaffolds.
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